

6-Methoxy-2-tetralone chemical properties and structure

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Compound of Interest

Compound Name: 6-Methoxy-2-tetralone

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6-Methoxy-2-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **6-Methoxy-2-tetralone**, a key intermediate in the synthesis of a wide range of pharmacologically active compounds.

Core Chemical Properties and Structure

6-Methoxy-2-tetralone is an organic compound classified as an aromatic ketone and a methoxy-substituted tetralone derivative.^[1] At room temperature, it typically presents as a pale yellow to off-white crystalline solid.^[1] While it has limited solubility in water, it is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.^[1]

Structural Information

The fundamental structure of **6-Methoxy-2-tetralone** consists of a tetralone ring with a methoxy group attached at the 6th position.^[1]

- IUPAC Name: 6-methoxy-3,4-dihydronaphthalen-2(1H)-one^[2]^[3]
- CAS Number: 2472-22-2^[1]^[2]

- SMILES: O(C)C=1C=C2C(CC(=O)CC2)=CC1[\[3\]](#)[\[4\]](#)[\[5\]](#)

Caption: Chemical Structure of **6-Methoxy-2-tetralone**.

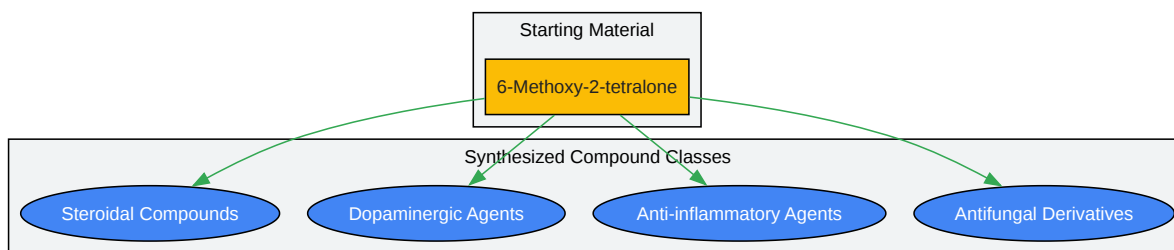
Physicochemical Data

The following table summarizes the key quantitative properties of **6-Methoxy-2-tetralone**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₂	[1] [2] [6]
Molecular Weight	176.21 g/mol	[1] [2] [6]
Melting Point	28-35 °C	[2] [4]
Boiling Point	114-116 °C at 0.2 mmHg	[4] [7]
Density (estimate)	1.0431 g/cm ³	[4] [6]
Refractive Index (n _{20/D})	1.5645	[6] [8]
Appearance	Pale yellow-beige to orange crystalline solid	[4] [8]

Role in Pharmaceutical Synthesis

6-Methoxy-2-tetralone is a valuable building block in medicinal chemistry and pharmaceutical development.[\[9\]](#) It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including steroidal compounds, benzodiazepine analogs, and agents with anti-inflammatory and analgesic properties.[\[1\]](#)[\[9\]](#) Its utility has also been noted in the creation of 2-aminotetralin derivatives that exhibit antifungal activities and in the synthesis of dopaminergic compounds.[\[8\]](#)[\[10\]](#)



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Caption: Role as a synthetic intermediate.

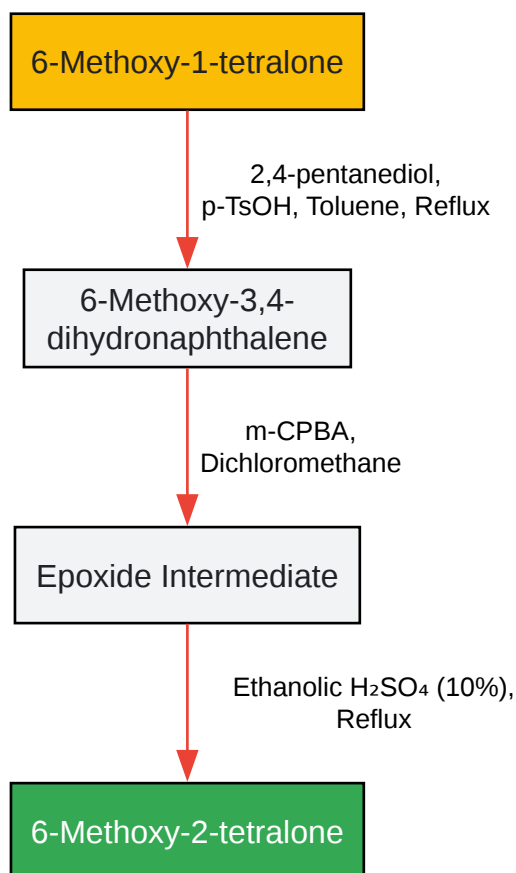
Experimental Protocols: Synthesis of 6-Methoxy-2-tetralone

Several synthetic routes for **6-Methoxy-2-tetralone** have been documented. Below are two detailed methodologies.

Method 1: From 6-Methoxy-1-tetralone

This procedure involves the conversion of the more common isomer, 6-methoxy-1-tetralone, to the target compound.^[11]

Experimental Workflow:



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Caption: Synthesis from 6-Methoxy-1-tetralone.

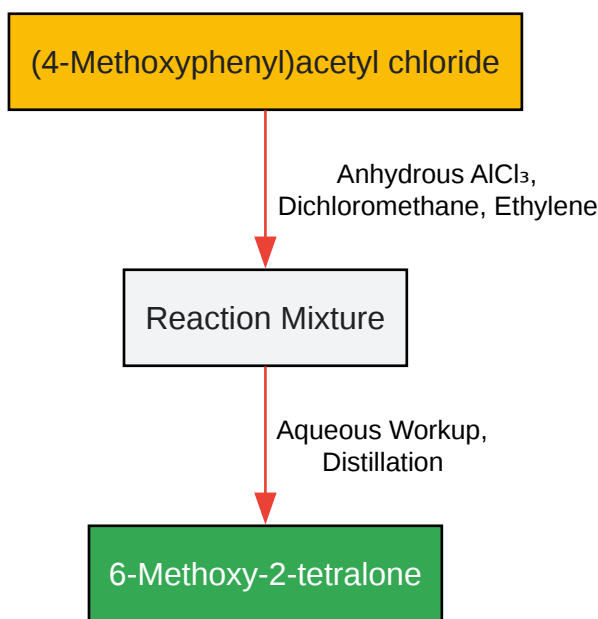
Step-by-Step Protocol:

- Dehydration: 6-methoxy-1-tetralone is heated to reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid in toluene to yield 6-methoxy-3,4-dihydronaphthalene.[11]
- Epoxidation: The resulting olefin is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to form an epoxide intermediate.[11]
- Rearrangement: The unpurified epoxide is then heated under reflux with 10% ethanollic sulfuric acid.[8] The reaction mixture is cooled, diluted with water, and extracted with chloroform. The combined organic extracts are washed, dried, and evaporated. The final product, **6-Methoxy-2-tetralone**, is obtained after purification, for instance by column chromatography.[8]

Method 2: Friedel-Crafts Acylation Approach

This method represents a convenient route for preparing substituted β -tetralones.[7]

Experimental Workflow:



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Caption: Synthesis via Friedel-Crafts acylation.

Step-by-Step Protocol:

- **Reaction Setup:** A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is slowly added to a stirred suspension of anhydrous aluminum chloride in dichloromethane, typically cooled in an acetone-dry ice bath.[7]
- **Ethylene Addition:** Ethylene gas is then bubbled vigorously into the reaction mixture.[7]
- **Cyclization:** The cooling bath is removed, and the mixture is stirred at room temperature for several hours to allow for cyclization.[7]
- **Workup and Purification:** The reaction is quenched by the careful addition of ice water. The organic layer is separated, washed sequentially with dilute hydrochloric acid and saturated sodium hydrogen carbonate solution, and then dried. The solvent is removed, and the

resulting residue is purified by distillation under reduced pressure to yield 6-methoxy- β -tetralone.[7]

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